2-bromo-6-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
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Overview
Description
2-Bromo-6-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₂BrN₃O₅S
CAS Number: 463959-58-2
Molecular Weight: 438.259 g/mol
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following reactions:
Bromination: Introduction of the bromine atom at the 2-position of a phenyl ring.
Thiazole Formation: Formation of the thiazole ring by reacting with a thioamide.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Acetylation: Acetylation of the phenolic hydroxyl group.
Industrial Production Methods: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles as the laboratory synthesis.
Chemical Reactions Analysis
Reactions:
Bromination: The compound undergoes bromination at the 2-position of the phenyl ring.
Acetylation: The phenolic hydroxyl group is acetylated.
Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction.
N-Bromosuccinimide (NBS): Used for bromination.
Acetic anhydride: For acetylation.
Thioamide: Precursor for thiazole formation.
Major Products: The major product is the titled compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
. Highlighting the uniqueness of our compound is essential for further exploration.
Remember that scientific advancements continually expand our understanding, so ongoing research is crucial
Properties
Molecular Formula |
C21H16BrN3O4S |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
[2-bromo-6-methoxy-4-[(Z)-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C21H16BrN3O4S/c1-11-5-4-6-14(7-11)19-23-21-25(24-19)20(27)17(30-21)10-13-8-15(22)18(29-12(2)26)16(9-13)28-3/h4-10H,1-3H3/b17-10- |
InChI Key |
XPLYXNJZFGJQHV-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OC(=O)C)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)Br)OC(=O)C)OC)SC3=N2 |
Origin of Product |
United States |
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